4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one
CAS No.: 859139-48-3
Cat. No.: VC5324538
Molecular Formula: C21H18O4
Molecular Weight: 334.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859139-48-3 |
|---|---|
| Molecular Formula | C21H18O4 |
| Molecular Weight | 334.371 |
| IUPAC Name | 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C21H18O4/c1-11-7-12(2)20-16(8-11)17(10-19(22)25-20)21-13(3)15-6-5-14(23-4)9-18(15)24-21/h5-10H,1-4H3 |
| Standard InChI Key | ULCPLSZGTUKKJU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The molecule consists of a chromone backbone (2H-chromen-2-one) fused to a 6-methoxy-3-methylbenzofuran moiety. The chromone system features a γ-pyrone ring (oxygen at position 2 and ketone at position 4), while the benzofuran component incorporates methoxy and methyl groups at positions 6 and 3, respectively. Additional methyl groups at positions 6 and 8 of the chromone ring contribute to steric hindrance and influence electronic distribution .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |
| CAS Number | 859139-48-3 |
| Molecular Formula | |
| Molecular Weight | 334.371 g/mol |
| SMILES | CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C |
| InChIKey | ULCPLSZGTUKKJU-UHFFFAOYSA-N |
The methoxy group at position 6 of the benzofuran ring enhances electron density, facilitating electrophilic substitutions, while the methyl groups at positions 3 (benzofuran) and 6/8 (chromone) modulate solubility and steric interactions.
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
Synthesis typically begins with the construction of the benzofuran core, followed by coupling to the chromone moiety. Key steps include:
-
Benzofuran Formation: Condensation of methoxy-substituted benzaldehyde derivatives with methyl ketones under acid catalysis.
-
Chromone Synthesis: Cyclization of o-hydroxyacetophenone derivatives via Kostanecki-Robinson reaction.
-
Coupling Reaction: Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to fuse the benzofuran and chromone units.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Benzofuran cyclization | H₂SO₄, 80°C, inert atmosphere | Slow addition of reactants to minimize dimerization |
| Chromone formation | NaOH, ethanol, reflux | pH control to prevent lactone hydrolysis |
| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Use of bulky ligands to enhance selectivity |
Reaction yields are highly sensitive to temperature, pH, and atmospheric conditions, necessitating precise control to avoid side products like over-oxidized derivatives or dimerized by-products.
Chemical Reactivity and Stability
Oxidation and Reduction Pathways
The compound undergoes selective oxidation at the benzofuran methyl group and chromone carbonyl:
-
Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the benzofuran methyl group to a carboxylic acid, while stronger oxidants like CrO₃ hydroxylate the chromone ring.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) selectively reduces the chromone’s α,β-unsaturated carbonyl to a dihydrochromenone without altering methoxy groups.
Electrophilic and Nucleophilic Substitutions
-
Nitration: HNO₃/H₂SO₄ introduces nitro groups at the electron-rich 5-position of the benzofuran ring.
-
Demethylation: Methoxy groups undergo hydrolysis to hydroxyl groups under HCl/Δ conditions, altering solubility and reactivity.
Table 3: Reactivity Comparison
| Reaction Type | Relative Rate (vs. Parent Chromones) | Selectivity Drivers |
|---|---|---|
| Oxidation | 1.5× faster | Benzofuran methyl group susceptibility |
| Electrophilic substitution | 2× slower | Electron-donating methoxy orientation |
| Activity | Proposed Mechanism | Research Status |
|---|---|---|
| Antioxidant | ROS scavenging via phenolic groups | Computational models only |
| Anti-inflammatory | COX-2/LOX inhibition | In vitro studies pending |
| Anticancer | Apoptosis induction (theoretical) | No empirical data |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume